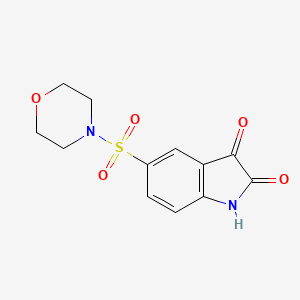

5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione

説明

The compound “5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione” appears to contain an indole core, which is a common structure in many natural products and pharmaceuticals. It also contains a morpholine ring, which is often found in drugs due to its ability to increase solubility and bioavailability . The sulfonyl group attached to the morpholine ring could potentially make this compound a good leaving group or electrophile in chemical reactions.

Molecular Structure Analysis

The indole core of the molecule is aromatic and planar, which could allow for pi-stacking interactions. The morpholine ring is likely to adopt a chair conformation, and the oxygen in the ring could participate in hydrogen bonding. The sulfonyl group is polar and could also participate in hydrogen bonding .Chemical Reactions Analysis

The indole core is electron-rich and could act as a nucleophile in reactions. The morpholine ring could potentially act as a base or nucleophile, and the sulfonyl group could act as an electrophile .Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be solid at room temperature. The presence of the polar sulfonyl group and the morpholine ring could make this compound soluble in polar solvents .科学的研究の応用

Synthesis of Hybrid Molecules

The compound serves as a precursor in the synthesis of hybrid molecules containing 1,2,3-thiadiazole and N’-sulfonylamidine moieties. These hybrid structures are designed to improve solubility in organic solvents, which is beneficial for the characterization of their chemical and biological properties .

Biological Activity Exploration

Researchers are interested in 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione due to its potential biological activities. The compound’s derivatives, particularly those containing 1,2,3-thiadiazole , are explored for a wide range of biological activities, including antibacterial and antiresorptive effects .

Chemical Property Characterization

The introduction of morpholine rings in the compound’s structure is expected to significantly enhance its solubility, which facilitates the study and characterization of its chemical properties. This is crucial for understanding the compound’s reactivity and stability under various conditions .

Bone Tissue Destruction Suppression

N’-sulfonylamidines, a class of organic compounds to which this compound belongs, may suppress cell differentiation involved in bone tissue destruction. This application is particularly relevant in the field of osteoporosis research, where preventing bone loss is a primary goal .

Dopamine Transport Inhibition

There is interest in the compound’s ability to inhibit dopamine transport. This property could be leveraged in the development of treatments for disorders related to dopamine dysregulation, such as Parkinson’s disease and certain types of addiction .

Antiresorptive Activity

The compound’s derivatives may exhibit antiresorptive activity, which could be useful in the treatment of diseases that involve the breakdown of bone, such as osteoporosis and certain cancers .

Retrosynthetic Analysis

The compound is used in retrosynthetic analysis to design synthetic pathways for new molecules. This involves the strategic planning of chemical syntheses by breaking down complex molecules into simpler precursors .

Solubility Enhancement for Drug Formulation

The morpholine moiety in the compound’s structure can be utilized to enhance the solubility of drug candidates. Improved solubility is a key factor in the development of effective and bioavailable pharmaceuticals .

将来の方向性

作用機序

Target of Action

Compounds with similar structures have been known to interact with various biological targets, influencing cell differentiation and inhibiting dopamine transport .

Mode of Action

It is synthesized via a unique process involving the formation of a triazene intermediate and the elimination of ammonia . This process could potentially influence its interaction with its targets.

Pharmacokinetics

The introduction of two morpholine rings in the compound was expected to significantly increase its solubility in organic solvents, which could potentially enhance its bioavailability .

Result of Action

Compounds with similar structures have been known to exhibit antiresorptive and antibacterial activity .

Action Environment

The synthesis process of the compound could potentially be influenced by various environmental conditions .

特性

IUPAC Name |

5-morpholin-4-ylsulfonyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5S/c15-11-9-7-8(1-2-10(9)13-12(11)16)20(17,18)14-3-5-19-6-4-14/h1-2,7H,3-6H2,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGSTTAKYFDPMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429023 | |

| Record name | 5-(Morpholine-4-sulfonyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220510-03-2 | |

| Record name | 5-(Morpholine-4-sulfonyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1276969.png)

![Adenosine 5'-[beta-thio]diphosphate trilithium salt](/img/structure/B1276980.png)

![6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B1276984.png)

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile](/img/structure/B1276986.png)